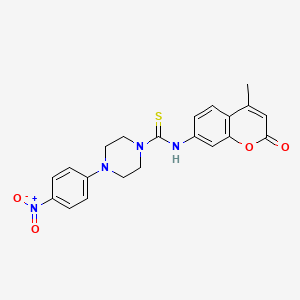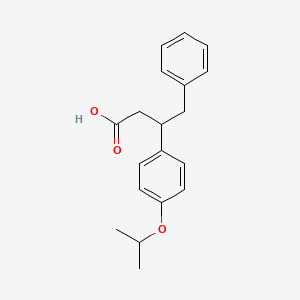![molecular formula C14H13NOS B4127709 N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4127709.png)
N-[2-(phenylthio)phenyl]acetamide
Vue d'ensemble
Description
N-[2-(phenylthio)phenyl]acetamide, commonly known as PTAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 267.36 g/mol.
Mécanisme D'action
The mechanism of action of PTAA is not fully understood, but it is believed to be related to its ability to form stable complexes with metal ions. PTAA has a thiol group (-SH) that can bind to metal ions such as copper, zinc, and iron, forming stable complexes. These complexes may interfere with the function of metal-dependent enzymes, leading to the observed biological effects of PTAA.
Biochemical and Physiological Effects:
PTAA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that PTAA has anticancer, anti-inflammatory, and antimicrobial properties. PTAA has also been shown to inhibit the activity of metal-dependent enzymes such as tyrosinase and lipoxygenase.
In vivo studies have shown that PTAA has anti-inflammatory and analgesic effects in animal models of inflammation and pain. PTAA has also been shown to have anticancer effects in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
PTAA has several advantages for lab experiments, including its easy synthesis, high solubility in organic solvents, and ability to form stable complexes with metal ions. However, PTAA has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of PTAA, including:
1. Investigation of the structure-activity relationship of PTAA and its derivatives to identify compounds with improved biological activity and reduced toxicity.
2. Development of PTAA-based drug delivery systems for targeted delivery of anticancer and anti-inflammatory drugs.
3. Investigation of the potential use of PTAA as a material for the development of organic solar cells and other electronic devices.
4. Further studies on the mechanism of action of PTAA to fully understand its biological effects.
5. Investigation of the potential use of PTAA as a sensor for the detection of heavy metal ions in water and other environmental applications.
In conclusion, PTAA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAA has been extensively studied for its potential use in medicinal chemistry, materials science, and environmental science. PTAA has several advantages for lab experiments, including its easy synthesis and ability to form stable complexes with metal ions. However, PTAA has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action. There are several future directions for the study of PTAA, including the investigation of its structure-activity relationship, development of drug delivery systems, and investigation of its potential use in electronic devices and environmental applications.
Applications De Recherche Scientifique
PTAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, PTAA has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties. PTAA has also been studied as a potential drug delivery system due to its ability to form stable complexes with metal ions.
In materials science, PTAA has been investigated for its potential use in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). PTAA has also been studied as a potential material for the development of organic solar cells due to its high electron affinity and good charge transport properties.
In environmental science, PTAA has been investigated for its potential use as a sensor for the detection of heavy metal ions in water. PTAA has also been studied for its potential use in the removal of heavy metal ions from contaminated water.
Propriétés
IUPAC Name |
N-(2-phenylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c1-11(16)15-13-9-5-6-10-14(13)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBXGTHDRYRWFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-N'-(4-nitrophenyl)thiourea](/img/structure/B4127626.png)
![N-(3-nitrophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4127629.png)


![4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4127668.png)

![N-(3,5-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4127677.png)

![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-ethoxyphenol](/img/structure/B4127688.png)
![methyl 2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4127689.png)
![1-(2-pyridinylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4127703.png)
![2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4127719.png)
![N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4127720.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B4127721.png)